3-Chloro-6-(difluoromethyl)pyrazine-2-carbonitrile
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Overview
Description
3-Chloro-6-(difluoromethyl)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C6H2ClF2N3. It is a pyrazine derivative that features a chloro group, a difluoromethyl group, and a carbonitrile group attached to the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(difluoromethyl)pyrazine-2-carbonitrile typically involves the reaction of appropriate pyrazine derivatives with chlorinating and fluorinating agents. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) and fluorinating agents like difluoromethyl iodide (CF2HI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(difluoromethyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazine derivatives.
Oxidation Reactions: Formation of pyrazine oxides.
Reduction Reactions: Formation of pyrazine amines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
3-Chloro-6-(difluoromethyl)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(difluoromethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(trifluoromethyl)pyrazine-2-carbonitrile
- 3-Bromo-6-(difluoromethyl)pyrazine-2-carbonitrile
- 3-Chloro-6-(methyl)pyrazine-2-carbonitrile
Uniqueness
3-Chloro-6-(difluoromethyl)pyrazine-2-carbonitrile is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H2ClF2N3 |
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Molecular Weight |
189.55 g/mol |
IUPAC Name |
3-chloro-6-(difluoromethyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H2ClF2N3/c7-5-3(1-10)12-4(2-11-5)6(8)9/h2,6H |
InChI Key |
LNDSKVFEEYHYOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)C#N)C(F)F |
Origin of Product |
United States |
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